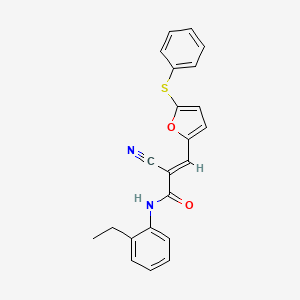

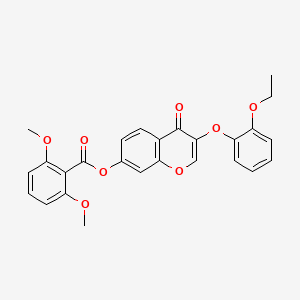

N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the addition of benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask .Chemical Reactions Analysis

The chemical reactions involving benzamides have been studied extensively. For instance, benzamides can react with azo and diazo compounds to generate toxic gases . They can also undergo direct nucleophilic acyl substitution reactions with organolithium and organomagnesium reagents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

N-((6-methylpyrimidin-4-yl)methyl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties, comparable or even superior to standard drugs like Streptomycin and Amphotericin-B. Specifically, derivatives containing phenyl moieties have demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria, as well as against various fungi, making them potential candidates for further development as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Crystal Structure Analysis

The crystal and molecular structures of certain derivatives, obtained as side products during the synthesis of antitubercular agents, have been reported. These studies are crucial for understanding the compound's interactions and designing more effective derivatives (Richter et al., 2023).

Solid-Phase Synthesis

The solid-phase synthesis approach for pyrimidine derivatives, including this compound, allows for the efficient and high-yield production of these compounds. This method is advantageous for early development demands due to the ease and speed of obtaining the desired compound in sufficient quantities (Meisenbach, Allmendinger, & Mak, 2003).

Inhibitors of DNA Methylation

Derivatives of this compound have been designed and synthesized as potent inhibitors of DNA methyltransferase (DNMT), showing promising anticancer activities. These compounds selectively inhibit DNMTs, block cancer cell proliferation, and induce cell-cycle arrest and apoptosis, making them potential candidates for cancer therapy (Zhou et al., 2008).

Antitumor Activity

Novel derivatives have been synthesized and evaluated for their antitumor properties, demonstrating significant activity against various human tumor cell lines. This highlights the potential of this compound derivatives as antitumor agents (Insuasty et al., 2008).

Safety and Hazards

Mécanisme D'action

- HSP 90-alpha is involved in stabilizing various client proteins, including those related to cell growth, survival, and signaling pathways .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-7-12(16-9-15-10)8-14-13(17)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFCPPXQVZSJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2749826.png)

![4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2749829.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2749830.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)

![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)

![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)

![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)